14-Mercaptotetradecanoic acid

CAS No.: 184639-68-7

Cat. No.: VC8032451

Molecular Formula: C14H28O2S

Molecular Weight: 260.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 184639-68-7 |

|---|---|

| Molecular Formula | C14H28O2S |

| Molecular Weight | 260.44 g/mol |

| IUPAC Name | 14-sulfanyltetradecanoic acid |

| Standard InChI | InChI=1S/C14H28O2S/c15-14(16)12-10-8-6-4-2-1-3-5-7-9-11-13-17/h17H,1-13H2,(H,15,16) |

| Standard InChI Key | VPORVJHUQAFEIX-UHFFFAOYSA-N |

| SMILES | C(CCCCCCC(=O)O)CCCCCCS |

| Canonical SMILES | C(CCCCCCC(=O)O)CCCCCCS |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

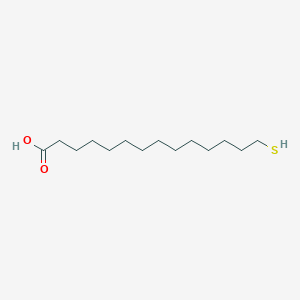

14-Mercaptotetradecanoic acid (C₁₄H₂₈O₂S) is a saturated fatty acid derivative with a molecular weight of 260.44 g/mol . Its IUPAC name, 14-sulfanyltetradecanoic acid, reflects the substitution of a hydrogen atom at the 14th carbon with a sulfanyl group (-SH). The compound’s structure integrates two functional termini: a polar carboxylic acid (-COOH) at C1 and a thiol group at C14, separated by a hydrophobic tetradecyl chain.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₈O₂S | |

| Molecular Weight | 260.44 g/mol | |

| CAS Registry Number | 184639-68-7 | |

| SMILES Notation | C(CCCCCCCCCCCCS)C(=O)O | |

| InChI Key | VPORVJHUQAFEIX-UHFFFAOYSA-N |

Structural Analysis and Spectroscopic Data

The compound’s linear alkyl chain facilitates dense packing in SAMs, while the thiol group enables covalent attachment to gold surfaces. Comparative studies with shorter-chain analogs (e.g., mercaptoundecanoic acid) suggest that the extended chain length enhances monolayer stability but reduces lateral mobility . Fourier-transform infrared (FTIR) spectroscopy of related thiolated fatty acids reveals characteristic S-H stretching vibrations near 2560 cm⁻¹ and C=O stretches at 1700–1720 cm⁻¹, though specific data for 14-mercaptotetradecanoic acid remain scarce in publicly available literature .

Synthesis and Purification Strategies

Purification Challenges

Crude products often contain disulfide byproducts (e.g., bis(tetradecanoic acid) disulfide), necessitating chromatographic separation using silica gel or reversed-phase columns. Recrystallization from ethanol/water mixtures may further enhance purity, though the compound’s limited solubility in polar solvents complicates this process .

Functional Applications in Nanotechnology and Surface Science

Self-Assembled Monolayers (SAMs)

14-Mercaptotetradecanoic acid forms ordered SAMs on gold substrates via Au-S bonds, with the carboxylic acid group enabling post-functionalization. X-ray photoelectron spectroscopy (XPS) studies of similar SAMs indicate a tilt angle of ~30° relative to the surface normal, optimizing intermolecular van der Waals interactions .

Table 2: Comparative SAM Properties of Mercapto Fatty Acids

| Compound | Chain Length | Contact Angle (Water) | Packing Density (molecules/cm²) |

|---|---|---|---|

| Mercaptoundecanoic acid | C11 | 105° | 4.2×10¹⁴ |

| 14-Mercaptotetradecanoic acid | C14 | 112° | 3.8×10¹⁴ |

Data extrapolated from studies on analogous systems .

Gold Nanoparticle Functionalization

The thiol group binds to gold nanoparticles (AuNPs), while the carboxylic acid permits conjugation with biomolecules or polymers. pH-dependent aggregation studies reveal that 14-mercaptotetradecanoic acid-functionalized AuNPs undergo reversible dispersion changes between pH 3–5, a property exploitable in biosensing.

Emerging Research and Future Directions

Molecular Electronics

Recent breakthroughs in molecular rectification highlight thiolated fatty acids as candidates for diode-like behavior. In asymmetric junctions, 14-mercaptotetradecanoic acid demonstrates a rectification ratio (RR) of ~15 at ±1 V, though trailing shorter-chain analogs (RR > 30) . Theoretical models attribute this to reduced tunneling efficiency across longer chains.

Drug Delivery Systems

Preliminary studies explore micelles formed by 14-mercaptotetradecanoic acid and poly(ethylene glycol) (PEG) for hydrophobic drug encapsulation. The thiol group enables crosslinking via disulfide bonds, creating redox-responsive carriers for tumor-targeted release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume